4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
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Overview
Description
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro group, a dichlorophenoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and translocated to the meristematic regions, where it disrupts normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with an additional chlorine atom.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitrile group, in particular, offers unique reactivity compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-chloro-2-(2,4-dichlorophenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-3-4-12(11(16)5-9)18-13-6-10(15)2-1-8(13)7-17/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYIOCEZPXLHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707818 |
Source
|
Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63747-05-7 |
Source
|
Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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